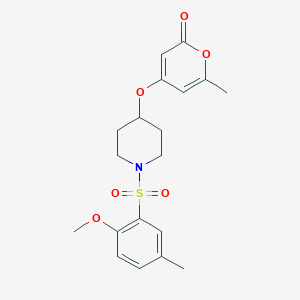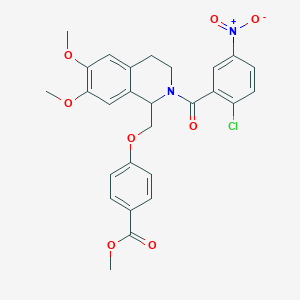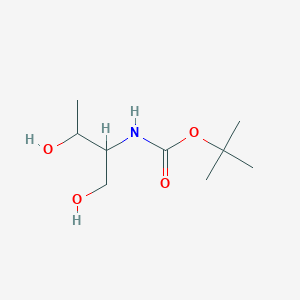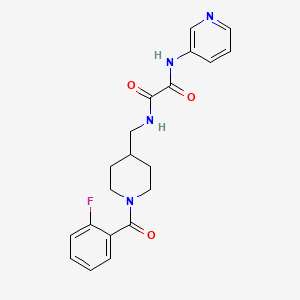![molecular formula C20H21NO3 B2364914 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 640254-42-8](/img/structure/B2364914.png)
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound, in particular, has a unique structure that combines an indole core with a methoxyphenoxypropyl group, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), followed by further functionalization steps to introduce the methoxyphenoxypropyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the compound’s purity meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-methanol.
Substitution: Products depend on the nucleophile used, such as 1-[3-(2-aminophenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-2,3-dione
- 2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15-17(14-22)16-8-3-4-9-18(16)21(15)12-7-13-24-20-11-6-5-10-19(20)23-2/h3-6,8-11,14H,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGGICTPJGYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCOC3=CC=CC=C3OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)

![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)



![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2364854.png)
